An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and materials science.[1][2] Its thiophene (B33073) core, substituted with bromine atoms at the 3 and 4 positions, provides two reactive sites for further functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers for electronic applications.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 3,4-dibromothiophene, tailored for professionals in research and drug development.
Chemical and Physical Properties
3,4-Dibromothiophene is a clear, colorless to light yellow liquid at room temperature.[3][4] It is characterized by a strong, pungent odor.[3] The compound is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place under an inert atmosphere as it can be air sensitive.[3][5] It is insoluble or not miscible in water.[3]
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄H₂Br₂S | [4][6][7] |
| Molecular Weight | 241.93 g/mol | [1][4][6][7] |
| CAS Number | 3141-26-2 | [3][4][6] |
| Melting Point | 4-5 °C | [1][4][8][9] |
| Boiling Point | 221-222 °C | [4][8][9] |
| Density | 2.188 g/mL at 25 °C | [4][8][9] |
| Refractive Index (n20/D) | 1.640 | [4][9] |
| Flash Point | 110 °C (closed cup) | [4][9] |
Molecular Structure and Spectroscopic Data
The molecular structure of 3,4-dibromothiophene consists of a five-membered thiophene ring with bromine atoms attached to the C3 and C4 positions.
Spectroscopic Data:
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¹H NMR (CDCl₃): The proton NMR spectrum of 3,4-dibromothiophene typically shows a singlet for the two equivalent protons at the 2 and 5 positions of the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) is observed around m/z 240, 242, and 244, corresponding to the different isotopes of bromine.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring.
Key Reactions and Experimental Protocols
3,4-Dibromothiophene is a key starting material for a variety of chemical transformations, particularly cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.
Synthesis of 3,4-Dibromothiophene
A common method for the preparation of 3,4-dibromothiophene involves the selective reduction of 2,3,4,5-tetrabromothiophene.
Experimental Protocol: Synthesis from 2,3,4,5-Tetrabromothiophene [10]
-
Reaction Setup: In a reaction vessel, add 2,3,4,5-tetrabromothiophene, acetic acid (as a reducing agent), and water (as a solvent).
-
Catalyst Addition: Add zinc powder as a catalyst. For a controlled reaction, the zinc powder can be added in portions.
-
Initial Reaction: Stir the mixture at room temperature for 2 hours.
-
Reflux: Heat the reaction mixture to 55-70 °C and reflux for 2-4 hours.
-
Work-up and Purification: After the reaction is complete, perform reduced pressure distillation and collect the fraction at 100 °C to obtain 3,4-dibromothiophene. This method can achieve a high yield and purity.[10]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used to form carbon-carbon bonds.[11]
General Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dibromothiophene (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., 0.05 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂; 2-4 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 12 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Stille Cross-Coupling Reaction
The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium.[12]
General Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 3,4-dibromothiophene (1 equivalent), the organostannane reagent (e.g., an aryltributylstannane; 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃; 2-4 mol%), and additives like CuI or LiCl if necessary.
-
Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or DMF.
-
Reaction: Heat the mixture to a temperature between 90 and 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts as insoluble tributyltin fluoride, which is then removed by filtration through Celite.
-
Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Grignard Reaction
3,4-Dibromothiophene can be used to form a Grignard reagent, which can then react with various electrophiles.
General Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 3,4-dibromothiophene (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. The reaction is typically refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product is purified by distillation or column chromatography.
Reaction with n-Butyllithium
Treatment of 3,4-dibromothiophene with a strong base like n-butyllithium can lead to lithium-halogen exchange, forming a lithiated thiophene intermediate that can be trapped with various electrophiles.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3,4-dibromothiophene (1 equivalent) in an anhydrous solvent such as THF or diethyl ether.
-
Lithiation: Cool the solution to a low temperature, typically -78 °C. Add n-butyllithium (1.1 to 2.2 equivalents, depending on whether mono- or di-lithiation is desired) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).
-
Reaction with Electrophile: Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, or silyl (B83357) chloride) to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with water or a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.
Applications in Drug Development and Materials Science
3,4-Dibromothiophene is a crucial intermediate in the synthesis of a variety of compounds with important applications:
-
Pharmaceuticals: The thiophene nucleus is a privileged scaffold in medicinal chemistry, and 3,4-disubstituted thiophenes derived from 3,4-dibromothiophene are components of various biologically active molecules.[1][13] Thiophene derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14]
-
Organic Electronics: 3,4-Dibromothiophene is a key monomer in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives.[15] These materials are valued for their high conductivity, stability, and transparency, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors.[15]
While 3,4-dibromothiophene itself is primarily a synthetic intermediate, the diverse biological activities of its derivatives underscore its importance in drug discovery and development.[16]
Safety and Handling
3,4-Dibromothiophene is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][17] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Store in a tightly closed container in a cool, dry place.[3]
Conclusion
3,4-Dibromothiophene is a highly valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel pharmaceuticals and advanced functional materials.
References
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- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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